2-[2-(4-Ethylphenyl)ethoxy]acetic acid
CAS No.:
Cat. No.: VC16522224
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16O3 |
|---|---|
| Molecular Weight | 208.25 g/mol |
| IUPAC Name | 2-[2-(4-ethylphenyl)ethoxy]acetic acid |
| Standard InChI | InChI=1S/C12H16O3/c1-2-10-3-5-11(6-4-10)7-8-15-9-12(13)14/h3-6H,2,7-9H2,1H3,(H,13,14) |
| Standard InChI Key | VATRGRHFPTXRAX-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)CCOCC(=O)O |
Introduction
Structural and Physical Properties
Molecular Architecture
2-[2-(4-Ethylphenyl)ethoxy]acetic acid features a phenyl ring substituted with an ethyl group at the para position, connected via an ethoxy (-O-CH₂-CH₂-) bridge to an acetic acid group (-CH₂-COOH). This arrangement confers both hydrophobic (aromatic and ethyl groups) and hydrophilic (carboxylic acid) properties, influencing its solubility and reactivity. The IUPAC name, 2-[2-(4-ethylphenyl)ethoxy]acetic acid, reflects this connectivity unambiguously .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆O₃ | |
| Molecular Weight | 208.26 g/mol | |
| CAS Registry Number | 1082142-03-7 | |
| SMILES Notation | CCC1=CC=C(C=C1)CCOCC(=O)O | |
| Appearance | Colorless to pale yellow oil |
Spectroscopic and Physical Characteristics
The compound’s infrared (IR) spectrum typically shows absorption bands for the carboxylic acid O-H stretch (~2500–3000 cm⁻¹), aromatic C-H stretches (~3000–3100 cm⁻¹), and ester C=O stretch (~1700 cm⁻¹). Nuclear magnetic resonance (NMR) data would reveal distinct signals for the ethyl group (δ ~1.2 ppm, triplet), aromatic protons (δ ~7.2 ppm, doublet), and ethoxy methylene groups (δ ~3.6–4.2 ppm) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 2-[2-(4-ethylphenyl)ethoxy]acetic acid typically proceeds via a two-step sequence:
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Alkylation of 4-Ethylphenol: Reaction of 4-ethylphenol with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) yields the intermediate ethyl 2-[2-(4-ethylphenoxy)ethoxy]acetate.
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Ester Hydrolysis: The ester intermediate is hydrolyzed under acidic or basic conditions to furnish the free carboxylic acid. For example, treatment with aqueous sodium hydroxide followed by acidification with HCl achieves this conversion .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | 4-Ethylphenol, ethyl bromoacetate, K₂CO₃, DMF, 80°C | 75–85% |
| Hydrolysis | 6M NaOH, reflux; HCl quench | 90–95% |
Industrial Manufacturing
Industrial production often employs continuous flow reactors to enhance efficiency and purity. Catalysts such as palladium on carbon may accelerate specific steps, while in-line purification techniques (e.g., chromatography or distillation) ensure high product quality .
Chemical Reactivity and Functionalization
Carboxylic Acid Derivatives
The terminal carboxylic acid group enables the formation of esters, amides, and anhydrides. For instance, reaction with ethanol under acidic conditions produces the ethyl ester, while treatment with thionyl chloride (SOCl₂) generates the acyl chloride, a precursor for further nucleophilic substitutions.
Ether Cleavage and Oxidation
The ethoxy bridge is susceptible to cleavage via strong acids (e.g., HBr in acetic acid), yielding 4-ethylphenol and glycolic acid derivatives. Oxidation with potassium permanganate (KMnO₄) can convert the ethyl group on the phenyl ring into a carboxylic acid, altering the compound’s hydrophilicity .
Applications in Industrial and Research Contexts
Pharmaceutical Intermediate
The compound serves as a building block for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and anticoagulants. Its derivatization into amides or esters enhances bioavailability, a critical factor in drug design .
Agrochemical Development
In agrochemistry, 2-[2-(4-ethylphenyl)ethoxy]acetic acid is a precursor for herbicides and fungicides. Its aromatic structure contributes to lipid membrane penetration in target organisms, enhancing efficacy .
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